molecular formula C13H13Cl2NO2S B14036086 (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hcl

(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hcl

Cat. No.: B14036086
M. Wt: 318.2 g/mol
InChI Key: NTPYPNHECDLGOT-UHFFFAOYSA-N
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Description

(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H13Cl2NO2S It is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 4-aminobenzylamine.

    Reaction: The 3-chlorobenzenesulfonyl chloride is reacted with 4-aminobenzylamine in the presence of a base such as triethylamine. This reaction forms the intermediate (4-((3-chlorophenyl)sulfonyl)phenyl)methanamine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methanamine group can interact with receptors or other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Bromophenyl)sulfonyl)phenyl)methanamine hydrochloride
  • (4-((3-Fluorophenyl)sulfonyl)phenyl)methanamine hydrochloride
  • (4-((3-Methylphenyl)sulfonyl)phenyl)methanamine hydrochloride

Uniqueness

(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C13H13Cl2NO2S

Molecular Weight

318.2 g/mol

IUPAC Name

[4-(3-chlorophenyl)sulfonylphenyl]methanamine;hydrochloride

InChI

InChI=1S/C13H12ClNO2S.ClH/c14-11-2-1-3-13(8-11)18(16,17)12-6-4-10(9-15)5-7-12;/h1-8H,9,15H2;1H

InChI Key

NTPYPNHECDLGOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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